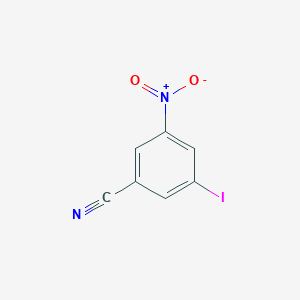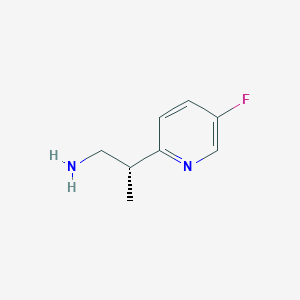
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is an organic compound featuring a tetrazole ring, an oxadiazole ring, and a thiophene ring. These complex structures are often studied for their biological activity and potential use in medicinal chemistry due to their rich array of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone usually begins with a series of controlled reactions:
Tetrazole Ring Formation: : This starts with the cycloaddition of azide with nitrile compounds under catalytic conditions, typically using copper or other transition metals to yield tetrazole derivatives.
Oxadiazole Synthesis: : This can be done by cyclizing amidoximes with an acid chloride, resulting in the formation of 1,2,4-oxadiazole rings.
Thienyl Substitution: : The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Pyrrolidine Introduction: : This often involves nucleophilic substitution of haloalkanes with pyrrolidine under anhydrous conditions.
Industrial Production Methods
On an industrial scale, these reactions are often carried out in batch or continuous flow reactors, optimizing yield and purity. Catalysts and solvents are carefully selected for their efficiency and environmental impact, often using green chemistry principles to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce further functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, such as hydrogenation using palladium on carbon, can modify the compound to alter its biological properties.
Substitution: : Halogen substitution reactions can occur on the aromatic rings, using reagents like N-bromosuccinimide for bromination.
Common Reagents and Conditions
Oxidation: : Reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: : N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products of these reactions include functionalized derivatives of the parent compound, potentially offering altered biological or chemical properties for further study.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is studied for its unique reactivity and potential to act as a precursor for more complex molecules.
Biology
Biologically, its tetrazole and oxadiazole moieties are of interest for their potential as enzyme inhibitors or receptor agonists/antagonists, making it a candidate for drug discovery.
Medicine
In medicine, this compound might be explored for its anti-inflammatory or antimicrobial properties, given the bioactivity of its constituent rings.
Industry
Industrially, its stable, multi-functional structure can be employed in material science for developing novel polymers or as an additive to enhance the properties of existing materials.
Mechanism of Action
Molecular Targets
The compound targets various enzymes and receptors due to its diverse functional groups. For instance, tetrazoles often mimic carboxylic acids in biological systems, potentially interacting with G-protein coupled receptors (GPCRs).
Pathways Involved
It can modulate biological pathways by inhibiting enzymes involved in inflammatory responses or altering cell signaling pathways crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: : Simpler structure, lacks the oxadiazole and thiophene rings.
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine): : Lacks the tetrazole ring, altering its biological activity.
Uniqueness
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's combination of tetrazole, oxadiazole, and thiophene rings offers unique chemical properties and diverse biological activities, distinguishing it from its simpler analogs.
So, how's that for a detailed dive into the world of this compound?
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-18(12-2-1-3-15(8-12)25-11-19-22-23-25)24-6-4-13(9-24)16-20-17(27-21-16)14-5-7-28-10-14/h1-3,5,7-8,10-11,13H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBKFYDUFGNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
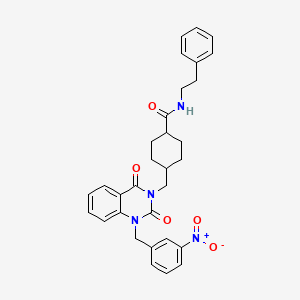
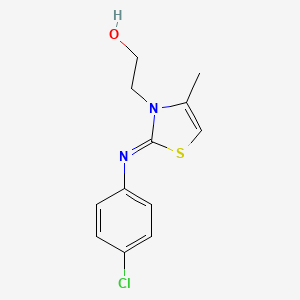
![2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2808614.png)
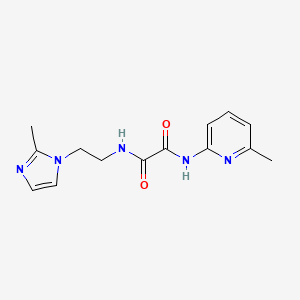
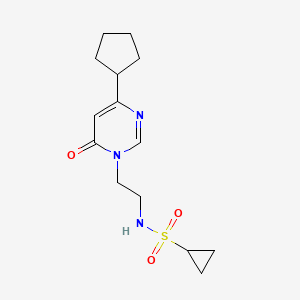
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2808617.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2808618.png)

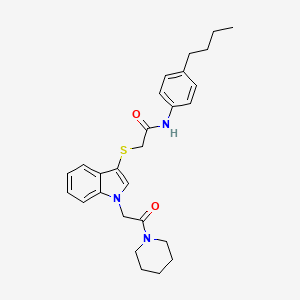
![3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2808625.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-phenoxyphenyl)prop-2-enoate](/img/structure/B2808626.png)
![2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2808627.png)
